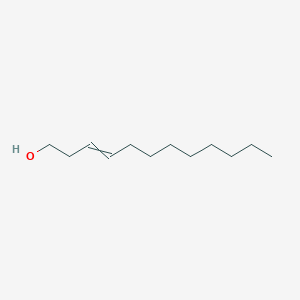

(Z)-3-Dodecen-1-ol

Description

The exact mass of the compound (Z)-Dodec-3-en-1-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-dodec-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGQTWOHKASHQU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885535 | |

| Record name | 3-Dodecen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32451-95-9 | |

| Record name | (3Z)-3-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dodecen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dodecen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Dodecen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of (Z)-3-Dodecen-1-ol in Insect Communication: A Technical Guide

(Z)-3-Dodecen-1-ol, a long-chain unsaturated alcohol, serves as a crucial semiochemical in the chemical communication systems of various insect species. This technical guide synthesizes the current understanding of its natural occurrence, biosynthetic origins, and the neural mechanisms underlying its perception. It is intended for researchers, scientists, and drug development professionals engaged in chemical ecology, entomology, and the formulation of novel pest management strategies.

This document provides a comprehensive overview of the quantitative data associated with this compound, details the experimental protocols for its study, and visualizes the associated biological and experimental workflows.

Natural Occurrence and Behavioral Significance

This compound has been identified as a key pheromone component in several insect orders, most notably in Isoptera (termites) and Coleoptera (beetles). Its primary roles are as a trail-following pheromone and a sex pheromone, influencing critical behaviors such as foraging, recruitment, and mating.

In termites, this compound is a major component of the trail-following pheromone in numerous species within the families Kalotermitidae and Macrotermitinae.[1][2] It is secreted from the sternal gland, located on the fifth abdominal segment, and elicits strong orientation and recruitment behaviors in worker termites.[1][2] In some species, it also plays a role in sex-pairing, acting in synergy with other compounds to attract mates.[1]

For the sweet potato weevil, Cylas formicarius elegantulus, this compound functions as a potent sex pheromone, attracting males. This attraction is a critical step in the mating process and is a key target for pest management strategies.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data available on the natural occurrence and behavioral thresholds of this compound in various insect species.

| Insect Species | Family | Glandular Source | Role | Quantity per Insect | Behavioral Activity Threshold |

| Macrotermes annandalei | Termitidae | Sternal Gland | Trail-following | ~1 ng/worker | Similar to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |

| Stylotermes faveolus | Kalotermitidae | Sternal Gland | Trail-following | ~0.1 ng/gland | ~10⁻⁴ ng/cm |

| Stylotermes halumicus | Kalotermitidae | Sternal Gland | Trail-following | ~0.1 ng/gland | ~10⁻⁴ ng/cm |

| Odontotermes formosanus | Termitidae | Sternal Gland | Sex-pairing (in synergy) | 0.2 to 0.54 ng | - |

| Cylas formicarius elegantulus | Brentidae | - | Sex Pheromone | - | Attracts males |

Experimental Protocols

The identification, quantification, and behavioral assessment of this compound in insects rely on a combination of sophisticated analytical and electrophysiological techniques.

Pheromone Extraction

a) Solvent Extraction:

This is a traditional and widely used method for extracting semiochemicals from insect tissues.

-

Procedure:

-

Dissect the pheromone-producing gland (e.g., sternal gland in termites) under a stereomicroscope.

-

Immediately place the dissected gland into a vial containing a small volume of a high-purity organic solvent, typically hexane.

-

Allow the extraction to proceed for a set period, which can range from minutes to hours.

-

The resulting extract, containing the pheromone, can then be concentrated and analyzed.

-

b) Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique that is particularly useful for analyzing volatile and semi-volatile compounds from the headspace of a sample or directly from a surface.

-

Procedure:

-

Expose an SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the insect or directly to the surface of the pheromone gland.

-

The volatile and semi-volatile compounds, including this compound, adsorb to the fiber coating.

-

After a defined extraction time, the fiber is retracted and introduced directly into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.

-

Procedure:

-

Introduce the pheromone extract (from solvent extraction or SPME) into the GC.

-

The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

The retention time in the GC and the mass spectrum are used to identify this compound by comparison with a synthetic standard.

-

Quantification is achieved by comparing the peak area of the analyte to that of an internal standard of a known concentration.

-

Electrophysiological Analysis: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a direct measure of which compounds are detected by the insect's olfactory system.

-

Procedure:

-

An insect is immobilized, and electrodes are placed at the base and the tip of an antenna.

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is introduced into the continuous airstream.

-

If the insect's antenna has receptors for the compound, a depolarization of the olfactory receptor neurons occurs, which is recorded as a voltage change (the EAG response).

-

The amplitude of the EAG response is proportional to the strength of the stimulus and the sensitivity of the antenna to that specific compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

The Biosynthesis of (Z)-3-Dodecen-1-ol: A Key Termite Trail Pheromone

An In-depth Technical Guide for Researchers and Drug Development Professionals

(Z)-3-Dodecen-1-ol is a crucial trail-following pheromone utilized by numerous termite species, particularly within the families Kalotermitidae and Macrotermitinae. Secreted from the sternal gland, this C12 unsaturated alcohol guides nestmates to food sources and facilitates organized foraging. Understanding its biosynthetic pathway is paramount for developing novel, targeted pest control strategies that disrupt this vital communication system. While the precise enzymatic steps in termites are an active area of research, a robust pathway can be proposed based on well-established principles of fatty acid-derived pheromone synthesis in other insects, notably Lepidoptera.

This guide delineates the proposed biosynthetic pathway of this compound, details the experimental methodologies required to elucidate and verify these steps, and presents quantitative data from related systems to provide a comprehensive technical overview for researchers in chemical ecology and drug development.

Proposed Biosynthetic Pathway

The synthesis of this compound is believed to originate from common C18 fatty acid precursors, which undergo a series of enzymatic modifications including chain-shortening and functional group conversion. The most likely precursor is oleoyl-CoA (a C18:1 fatty acyl-CoA), which is abundant in termites.

The proposed pathway involves three primary stages:

-

Chain Shortening via Limited β-Oxidation: The C18 precursor, oleoyl-CoA, is shortened to a C12 intermediate through three cycles of peroxisomal β-oxidation. Unlike metabolic β-oxidation which degrades fatty acids completely to acetyl-CoA for energy, the process in pheromone synthesis is terminated prematurely. Each cycle removes a two-carbon unit. Crucially, the original Δ9 double bond in oleoyl-CoA is preserved and its position is shifted relative to the carboxyl end, becoming a Δ3 double bond in the resulting dodecenoyl-CoA.

-

Desaturation (Hypothetical Alternative): An alternative, though less likely, route could involve the de novo synthesis of a saturated C12 acyl-CoA (dodecanoyl-CoA), followed by a specific Δ3-desaturase enzyme to introduce the double bond at the correct position. However, Δ9, Δ10, and Δ11 desaturases are far more common in insects, making the chain-shortening of an existing unsaturated fatty acid a more parsimonious and probable mechanism.

-

Reduction to Alcohol: The final step involves the reduction of the carboxyl group of (Z)-3-dodecenoyl-CoA to a primary alcohol. This reaction is catalyzed by a specialized Fatty Acyl-CoA Reductase (FAR), yielding the final product, this compound.

Below is a diagram illustrating this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound in termites.

Key Enzymes and Quantitative Data

While specific quantitative data for the biosynthesis of this compound in termites is not yet available, we can summarize the key enzyme families and representative data from analogous insect systems. This information is crucial for guiding future research, such as gene discovery and the development of enzyme inhibitors.

| Enzyme Class | Abbreviation | Function in Pathway | Substrate(s) | Product(s) | Notes / Representative Data |

| Fatty Acid Synthase | FAS | De novo synthesis of fatty acid precursors | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16), Stearoyl-CoA (C18) | Provides the initial saturated fatty acid backbone for further modification. |

| Acyl-CoA Desaturase | FAD | Introduces double bonds into fatty acyl-CoAs | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1, Δ9) | Termite genomes contain numerous FAD genes.[1] Their specific roles in pheromone synthesis are an area for investigation. |

| Acyl-CoA Oxidase | ACOX | Catalyzes the first step of β-oxidation | C18, C16, C14 Acyl-CoAs | trans-2-Enoyl-CoA | Key for controlled chain-shortening. Pheromone-specific ACOXs often show substrate length preference.[2] |

| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoA to a fatty alcohol | (Z)-3-Dodecenoyl-CoA | This compound | Pheromone-gland specific FARs are well-documented in moths and are critical for the final synthetic step.[3] |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound in termites requires a multi-faceted approach combining chemical analysis, molecular biology, and functional genetics. The following protocols outline the key experiments necessary to verify the proposed pathway.

Isotope Labeling and Precursor Analysis

This method is used to trace the metabolic fate of potential precursors.

-

Objective: To determine if oleic acid (or other fatty acids) is a direct precursor to this compound.

-

Methodology:

-

Synthesize Labeled Precursors: Obtain or synthesize deuterium-labeled or ¹³C-labeled oleic acid (e.g., D₂-oleic acid).

-

Topical Application: Apply a precise amount of the labeled precursor in a solvent (e.g., hexane) directly onto the abdominal sternites of live termites, targeting the area of the sternal gland.

-

Incubation: Allow the termites to metabolize the precursor for a defined period (e.g., 6-24 hours).

-

Extraction: Excise the sternal glands or perform a whole-body solvent extraction to collect lipids and pheromones.

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). A shift in the mass spectrum of this compound corresponding to the incorporated isotope(s) confirms the precursor-product relationship.

-

Transcriptomic Analysis of the Sternal Gland

This protocol aims to identify the specific genes encoding the biosynthetic enzymes.

-

Objective: To identify candidate Fatty Acyl-CoA Reductase (FAR) and Acyl-CoA Oxidase (ACOX) genes involved in pheromone production.

-

Methodology:

-

Tissue Dissection: Dissect sternal glands from pheromone-producing castes (e.g., workers). As a control, dissect other tissues not involved in pheromone synthesis (e.g., muscle, gut).

-

RNA Extraction: Extract total RNA from both sets of tissues.

-

Library Preparation & Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and perform differential expression analysis. Identify transcripts that are significantly upregulated in the sternal gland compared to control tissues.

-

Gene Annotation: Use BLAST and other annotation tools to identify candidate genes belonging to the FAR, ACOX, and FAD families based on sequence homology to known insect pheromone-biosynthesis genes.

-

Functional Characterization of Candidate Genes

This step confirms the biochemical function of the genes identified via transcriptomics.

-

Objective: To verify that a candidate FAR gene reduces (Z)-3-dodecenoyl-CoA to this compound.

-

Methodology:

-

Gene Cloning: Clone the full-length coding sequence of the candidate gene (e.g., a putative FAR) into a heterologous expression vector (e.g., for yeast or insect cells).

-

Heterologous Expression: Transform a suitable host, such as the yeast Yarrowia lipolytica or insect cell line Sf9, with the expression construct.

-

Substrate Feeding: Culture the transformed cells and supplement the medium with the putative substrate, (Z)-3-dodecenoic acid (or its methyl ester).

-

Product Analysis: After incubation, extract lipids from the cell culture and analyze for the presence of this compound using GC-MS. The production of the alcohol only in cells expressing the candidate gene and fed the substrate confirms its function.

-

The workflow for identifying and validating biosynthetic genes is depicted below.

Caption: Experimental workflow for elucidating the pheromone biosynthetic pathway.

References

(Z)-3-Dodecen-1-ol: A Technical Guide to its Discovery and Identification as a Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Dodecen-1-ol is a C12 unsaturated alcohol that has been identified as a significant semiochemical in the communication of several insect species. Primarily recognized as a trail-following pheromone in termites and a sex pheromone in certain weevils, this compound plays a crucial role in mediating social behaviors such as foraging and mating. This technical guide provides an in-depth overview of the discovery, identification, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

Discovery and Natural Occurrence

This compound has been identified as a key pheromone component in a variety of insect species. In the realm of social insects, it is a major trail-following pheromone for termites in the families Kalotermitidae and Macrotermitinae[1][2]. For instance, it is the primary component of the trail pheromone of the fungus-growing termite, Macrotermes annandalei[1]. Beyond termites, it has also been identified as a sex pheromone for the male sweet potato weevil, Cylas formicarius elegantulus[3]. The primary source of this pheromone in termites is the sternal gland[2].

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various bioassays. The following tables summarize key quantitative data from the literature.

Table 1: Trail-Following Activity of this compound in Termites

| Species | Bioassay Type | Threshold Concentration for Trail Following | Amount per Worker | Reference |

| Macrotermes annandalei | Trail-Following Bioassay | Similar to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol in Rhinotermitidae | ~1 ng | [1] |

| Stylotermes spp. | Trail-Following Bioassay | ~10⁻⁴ ng/cm | ~0.1 ng/gland | [2] |

| Odontotermes formosanus | Trail-Following Bioassay | 1 fg/cm to 10 pg/cm (context-dependent) | Not specified | [4] |

Table 2: Electrophysiological and Behavioral Responses to Related Pheromones (for comparative purposes)

| Species | Compound | Bioassay Type | Response Metric | Quantitative Data | Reference |

| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-Following Bioassay | Minimal Threshold | 0.01 - 0.1 fg/cm | [5] |

| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-Following Bioassay | Optimal Concentration | 10 fg/cm | [5] |

| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-Following Bioassay | Repellent Concentration | >10 pg/cm | [5] |

Experimental Protocols

The identification and characterization of this compound as a pheromone rely on a combination of sophisticated analytical and biological techniques.

Pheromone Extraction and Sample Preparation

a) Solvent Extraction of Glands:

-

Objective: To extract semi-volatile and non-volatile compounds from pheromone-producing glands.

-

Protocol:

-

Dissect the sternal glands from termites under a stereomicroscope.

-

Immediately place the dissected glands into a vial containing a small volume (e.g., 100 µL) of a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Gently crush the tissue with a glass rod to ensure thorough extraction.

-

For quantitative analysis, a known amount of an internal standard (e.g., a homologous alcohol not present in the sample) is added.

-

The extract can be carefully concentrated under a gentle stream of nitrogen if necessary.

-

b) Solid-Phase Microextraction (SPME):

-

Objective: A solvent-free technique to sample volatile pheromones from the headspace of living insects or from the surface of glands.

-

Protocol:

-

Select an SPME fiber with a coating suitable for the target analyte (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Condition the fiber according to the manufacturer's instructions.

-

Expose the fiber to the headspace of the sample (e.g., in a sealed vial containing the insect or dissected gland) for a defined period.

-

Retract the fiber and introduce it directly into the gas chromatograph injector for thermal desorption.

-

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the components of the pheromone extract.

-

Protocol:

-

Injection: Inject a small aliquot (e.g., 1 µL) of the solvent extract or introduce the SPME fiber into the GC inlet. A splitless injection is often used for trace analysis.

-

Gas Chromatography:

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points and polarity.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: A mass spectrometer detects the mass-to-charge ratio of the fragmented ions.

-

Identification: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST) and to the spectrum of a synthesized authentic standard of this compound. The retention time is also compared with the standard.

-

-

Electrophysiological Assay: Electroantennography (EAG)

-

Objective: To measure the electrical response of an insect's antenna to the pheromone, confirming its detection by the olfactory system.

-

Protocol:

-

Antennal Preparation: An antenna is excised from a live, immobilized insect. It is then mounted between two electrodes using a conductive gel.

-

Stimulus Preparation: A series of dilutions of synthetic this compound in a solvent (e.g., hexane) are prepared. A small amount of each dilution is applied to a piece of filter paper, which is then placed in a stimulus cartridge (e.g., a Pasteur pipette).

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air from the stimulus cartridges are introduced into this airstream, delivering the odorant to the antenna.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of antennal stimulation.

-

Behavioral Assay: Termite Trail-Following Bioassay

-

Objective: To determine if a compound elicits a trail-following behavior in termites.

-

Protocol:

-

Trail Preparation: A trail of a specific length and shape (e.g., a straight line or a Y-shape for choice tests) is drawn on a substrate like filter paper using a solution of synthetic this compound at a known concentration. A solvent-only trail serves as a control.

-

Termite Introduction: A single termite worker is placed at the beginning of the trail.

-

Observation: The termite's behavior is observed and recorded. Metrics can include the distance the termite follows the trail, the time spent on the trail, and in choice tests, which trail the termite preferentially follows.

-

Replication: The assay is repeated with multiple individuals to ensure the results are statistically significant.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of (3Z,6Z,8E)-dodecatrien-1-ol in trail following, feeding, and mating behavior of Reticulitermes hesperus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Olfactory Receptor Response to (Z)-3-Dodecen-1-ol

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the current understanding and experimental approaches for characterizing the olfactory receptor response to the insect sex pheromone (Z)-3-Dodecen-1-ol. While specific receptor deorphanization for this compound in its primary target, the sweet potato weevil (Cylas formicarius), is not yet extensively published, this document outlines the established methodologies and expected results based on functional characterization of homologous pheromone receptors in other insect species.

Introduction to this compound and its Olfactory Perception

This compound is a crucial semiochemical, acting as a female-produced sex pheromone that attracts male sweet potato weevils (Cylas formicarius elegantulus)[1]. The detection of this specific molecule is mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the male weevil's antennae. In insects, ORs are not G-protein coupled receptors (GPCRs) as in vertebrates, but rather form ligand-gated ion channels. These receptors are typically heterodimers, consisting of a specific, ligand-binding OR protein (OrX) and a highly conserved co-receptor known as Orco. Upon binding of the pheromone, the OrX-Orco complex undergoes a conformational change, leading to the opening of a non-selective cation channel and depolarization of the neuron.

Quantitative Receptor Response Data

As of the latest available literature, specific olfactory receptors from Cylas formicarius have not been deorphanized and functionally characterized in response to this compound. However, based on studies of pheromone receptors in other lepidopteran species, a hypothetical response profile for a putative C. formicarius pheromone receptor (CforOR1) is presented below. This data is representative of what would be expected from a highly sensitive and specific pheromone receptor.

| Receptor | Ligand | EC50 (µM) | Max Response (nA) | Hill Coefficient | Experimental System |

| CforOR1 (putative) | This compound | 0.5 - 5.0 | 100 - 500 | 1.5 - 2.5 | Xenopus oocyte TEVC |

| CforOR1 (putative) | (E)-3-Dodecen-1-ol | > 100 | < 10 | N/A | Xenopus oocyte TEVC |

| CforOR1 (putative) | Dodecan-1-ol | > 100 | < 5 | N/A | Xenopus oocyte TEVC |

This table presents hypothetical data for illustrative purposes, based on typical values obtained for insect pheromone receptors in similar studies.

Experimental Protocols

The functional characterization of insect olfactory receptors, particularly pheromone receptors, is most commonly achieved through heterologous expression in Xenopus laevis oocytes followed by two-electrode voltage-clamp (TEVC) electrophysiological recording. This technique allows for the precise measurement of ion channel activity in response to specific odorants.

Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus laevis Oocytes

This protocol describes the functional expression of a candidate pheromone receptor from Cylas formicarius (e.g., CforOR1) with its co-receptor (CforOrco) in Xenopus oocytes and subsequent measurement of its response to this compound.

I. Materials and Reagents:

-

Plasmids: pT7Ts vectors containing the coding sequences for the candidate receptor (CforOR1) and the co-receptor (CforOrco).

-

cRNA Synthesis: mMESSAGE mMACHINE® T7 Transcription Kit (Thermo Fisher Scientific).

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

Injection System: Nanoject II™ Auto-Nanoliter Injector (Drummond Scientific).

-

Recording Setup: Axoclamp 900A amplifier, Digidata 1550B digitizer, and pCLAMP™ 11 software (Molecular Devices).

-

Electrodes: Glass capillaries for pulling recording and current electrodes. Filled with 3 M KCl.

-

Solutions:

-

Oocyte Ringer's 2 (OR-2) solution.

-

Barth's solution for oocyte incubation.

-

Recording buffer (e.g., ND96).

-

This compound stock solution (in DMSO) and serial dilutions in recording buffer.

-

II. Methodology:

-

cRNA Preparation:

-

Linearize the pT7Ts plasmids containing CforOR1 and CforOrco with a suitable restriction enzyme downstream of the coding sequence.

-

Synthesize capped cRNA from the linearized plasmids using the T7 mMESSAGE mMACHINE® kit.

-

Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.

-

Prepare a 1:1 (w/w) mixture of CforOR1 and CforOrco cRNA at a final concentration of 1-2 µg/µL in nuclease-free water.

-

-

Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Wash the oocytes thoroughly with OR-2 solution and incubate them in Barth's solution.

-

Using the Nanoject II injector, inject each oocyte with 50 nL of the cRNA mixture.

-

Inject a control group of oocytes with 50 nL of nuclease-free water.

-

Incubate the injected oocytes at 16-18°C for 3-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber perfused with recording buffer.

-

Impale the oocyte with two glass microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential to a holding potential of -80 mV.

-

Prepare serial dilutions of this compound in the recording buffer from a stock solution. The final DMSO concentration should be kept below 0.1%.

-

Apply the odorant solutions to the oocyte for a defined period (e.g., 20 seconds) via the perfusion system, followed by a washout with recording buffer.

-

Record the inward current generated by the activation of the OrX-Orco ion channel in response to the ligand application.

-

Test a range of concentrations to generate a dose-response curve.

-

III. Data Analysis:

-

Measure the peak current amplitude for each odorant concentration.

-

Plot the normalized current responses against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key processes involved in the olfactory receptor response to this compound.

Caption: Insect Olfactory Receptor Signaling Pathway.

Caption: Experimental Workflow for Olfactory Receptor Deorphanization.

References

A Technical Guide on the Role of (Z)-3-Dodecen-1-ol in Termite Trail-Following Behavior

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of (Z)-3-dodecen-1-ol as a trail-following pheromone in numerous termite species. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a foundational resource for research and development in pest management and chemical ecology.

Introduction

This compound is a C12 unsaturated alcohol that has been identified as a major component of the trail-following pheromone in a variety of termite families, most notably the Kalotermitidae and Macrotermitinae.[1][2] This semiochemical is secreted from the sternal gland of worker termites and deposited on a substrate to create a chemical trail.[3] This trail serves as a vital communication tool, guiding nestmates to food sources and facilitating organized foraging and recruitment.[4][5] The specificity and potency of this compound make it a significant area of study for understanding termite social behavior and for developing targeted pest control strategies.

Quantitative Analysis of Trail-Following Activity

The behavioral response of termites to this compound is concentration-dependent. The following table summarizes key quantitative data from various studies, detailing the activity thresholds and the typical amount of the pheromone found per worker in different species.

| Termite Species | Family | Activity Threshold (per cm of trail) | Amount per Worker | Reference |

| Stylotermes faveolus | Stylotermitidae | ~10⁻⁴ ng/cm | ~0.1 ng/gland | |

| Stylotermes halumicus | Stylotermitidae | ~10⁻⁴ ng/cm | ~0.1 ng/gland | |

| Macrotermes annandalei | Termitidae | Similar to Rhinotermitidae | ~1 ng/worker | |

| Odontotermes formosanus | Termitidae | 1 fg/cm to 10 pg/cm | Not Specified |

Note: The wide range in the activity threshold for Odontotermes formosanus is attributed to different behavioral contexts and the presence of other pheromone components.

Experimental Protocols

The identification and behavioral validation of this compound as a trail pheromone involve a combination of chemical analysis and bioassays.

1. Pheromone Extraction and Identification:

-

Solid-Phase Microextraction (SPME): This technique is used for the in-vivo collection of volatile compounds from the surface of the termite's sternal gland. The collected compounds are then thermally desorbed into a gas chromatograph for analysis.

-

Solvent Extraction: Whole bodies of worker termites or dissected sternal glands are extracted with a suitable solvent (e.g., hexane). The resulting extract contains the pheromone along with other cuticular lipids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying the chemical structure of the pheromone. The extracted sample is injected into the GC, which separates the different components. The mass spectrometer then bombards each component with electrons, generating a unique fragmentation pattern that allows for its identification by comparing it to a library of known compounds.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To pinpoint which of the separated compounds are biologically active, the effluent from the GC is split. One part goes to the mass spectrometer for identification, while the other is passed over a live termite antenna. If the antenna's nerve cells fire in response to a compound, a signal is detected, indicating that the termite can smell it.

2. Behavioral Bioassays:

-

Y-Choice Bioassay: This is a standard method to test the attractiveness of a chemical. A Y-shaped apparatus is used, with one arm containing the test chemical (e.g., synthetic this compound) and the other arm serving as a control (e.g., solvent only). Termites are introduced at the base of the "Y," and their choice of which arm to follow is recorded. A statistically significant preference for the arm with the chemical indicates that it is an attractant.

-

Trail-Following Assay: An artificial trail is drawn on a substrate (e.g., filter paper) using a solution of the synthetic pheromone. A termite is then placed at the beginning of the trail, and its ability to follow the line is observed and quantified (e.g., distance traveled on the trail, time spent on the trail). This assay confirms the trail-following activity of the identified compound.

Visualizing the Workflow and Pathways

To better illustrate the scientific process and the underlying biological mechanisms, the following diagrams are provided.

The first diagram outlines the typical experimental workflow used to identify and confirm the function of a termite trail pheromone. The second diagram illustrates a plausible generalized signaling pathway for the perception of this compound, starting from its detection by receptors on the termite's antennae to the resulting behavioral response. While specific receptors for this compound have not been definitively identified in all species, this model is based on the well-established principles of insect olfaction.

Conclusion and Future Directions

This compound is a key semiochemical that governs the trail-following behavior in many termite species. Understanding its quantitative effects, the methods for its study, and the likely signaling pathways it activates provides a robust framework for future research. For professionals in drug development and pest management, this knowledge can be leveraged to design novel, species-specific control agents that disrupt termite communication and foraging, offering a more environmentally benign alternative to broad-spectrum insecticides. Future research should focus on identifying the specific odorant receptors that bind to this compound and elucidating the downstream neural circuits that modulate the complex behaviors associated with trail-following.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trail pheromone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Trail Communication Regulated by Two Trail Pheromone Components in the Fungus-Growing Termite Odontotermes formosanus (Shiraki) | PLOS One [journals.plos.org]

Initial Investigations into the Bioactivity of (Z)-3-Dodecen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Dodecen-1-ol is a C12 unsaturated alcohol that has been identified as a semiochemical in several insect species. Its primary role is as an insect sex pheromone, notably for the sweet potato weevil (Cylas formicarius elegantulus), a significant agricultural pest.[1] This technical guide provides a comprehensive overview of the initial investigations into the bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel pest management strategies and other potential applications of this bioactive compound.

Quantitative Bioactivity Data

The bioactivity of this compound and its derivatives has been quantified in various bioassays, primarily focusing on its role as an insect attractant and trail-following pheromone.

Pheromonal Activity in Cylas formicarius (Sweet Potato Weevil)

| Lure Dosage (mg) | Mean Weevils Captured per Trap per Week |

| 0.1 | 91.3 ± 3.22 |

| 0.2 | 98.3 ± 1.53 |

| 0.4 | 108.3 ± 1.53 |

| 0.8 | 132.0 ± 3.61 |

Data from a field study on the attraction of Cylas formicarius to varying doses of (Z)-3-dodecen-1-yl (E)-2-butenoate.

Trail-Following Pheromone Activity in Termites

This compound has been identified as a trail-following pheromone in several termite species. Bioassays have determined the threshold concentrations required to elicit trail-following behavior.

| Termite Species | Behavioral Response | Threshold Concentration |

| Macrotermes annandalei | Orientation and recruitment | ~1 ng per worker |

| Reticulitermes hesperus | Trail-following | 0.01 - 0.1 fg/cm |

| Various Kalotermitidae species | Trail-following | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols for investigating the bioactivity of this compound.

Y-Tube Olfactometer Bioassay for Cylas formicarius

This laboratory-based assay is used to evaluate the attractant or repellent properties of volatile compounds.

Materials:

-

Y-tube olfactometer

-

Air pump and flow meter

-

Charcoal-filtered and humidified air source

-

This compound

-

Solvent (e.g., hexane)

-

Filter paper strips

-

Adult male Cylas formicarius (starved for 2-4 hours)

Procedure:

-

Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent. Apply a known amount of each dilution onto a filter paper strip. A filter paper treated only with the solvent serves as the control.

-

Olfactometer Setup: Connect the Y-tube to the air source, ensuring a constant and equal airflow through both arms.

-

Acclimatization: Allow the olfactometer to run for at least 10 minutes to establish a stable odor plume.

-

Introduction of Weevil: Introduce a single male weevil at the base of the Y-tube.

-

Data Collection: Record the first choice of the weevil (which arm it enters) and the time spent in each arm over a defined period (e.g., 5 minutes).

-

Replication: Repeat the experiment with a new weevil and fresh filter papers for each trial. Randomize the presentation of the treatment and control arms to avoid positional bias.

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice data, t-test or ANOVA for time-spent data) to determine if there is a significant preference for the arm containing this compound.

Trail-Following Bioassay for Termites

This assay assesses the ability of a compound to induce termites to follow a treated path.

Materials:

-

Glass plate or petri dish

-

This compound

-

Solvent (e.g., hexane)

-

Micropipette or fine brush

-

Termite workers

-

Video recording equipment (optional)

Procedure:

-

Trail Creation: Prepare a solution of this compound at a known concentration. Using a micropipette or fine brush, draw a trail (e.g., a line or a circle) on the glass plate or petri dish. A parallel trail drawn with the solvent alone serves as the control.

-

Introduction of Termites: Gently introduce a single termite worker at the beginning of the trails.

-

Observation: Observe the termite's behavior and record whether it follows the treated trail, the control trail, or neither. The duration of trail-following and the distance covered can also be quantified.

-

Replication: Repeat the assay with multiple individual termites.

-

Data Analysis: Compare the frequency and duration of trail-following on the treated versus the control trails using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Proposed Olfactory Signaling Pathway

The perception of this compound by an insect is believed to follow a general olfactory signaling cascade.

References

An In-Depth Technical Guide to the Stereoisomers of 3-Dodecen-1-ol and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-dodecen-1-ol, with a primary focus on their synthesis, biological significance, and the experimental methodologies used for their evaluation. The geometric isomers, (Z)-3-dodecen-1-ol and (E)-3-dodecen-1-ol, exhibit distinct biological activities, particularly in the realm of chemical communication in insects. Notably, this compound is a well-established trail pheromone in various termite species, playing a crucial role in their social organization and foraging behavior. This document details the stereoselective synthesis of both isomers, presents available quantitative data on their biological activity, and provides in-depth experimental protocols for their analysis. Furthermore, it explores the underlying signaling pathways involved in pheromone reception and includes visualizations to facilitate a deeper understanding of these complex biological processes.

Introduction: The Chemical Biology of 3-Dodecen-1-ol Stereoisomers

3-Dodecen-1-ol is a C12 unsaturated alcohol that exists as two geometric stereoisomers: cis or this compound and trans or (E)-3-dodecen-1-ol. This subtle difference in the spatial arrangement of atoms around the carbon-carbon double bond leads to significant variations in their chemical properties and, more importantly, their biological functions. In the field of chemical ecology, such stereoisomerism is a critical determinant of a molecule's activity as a semiochemical, a chemical substance that carries information between organisms.

The primary significance of 3-dodecen-1-ol stereoisomers lies in their role as insect pheromones. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. The specificity of these signals is often dependent on the precise isomeric composition of the pheromone blend. While this compound has been extensively studied as a key component of the trail-following pheromone in several termite families, the biological role of the (E)-isomer is less understood, highlighting the need for further comparative studies.

This guide aims to provide researchers, scientists, and professionals in drug development with a detailed technical resource on the stereoisomers of 3-dodecen-1-ol. By consolidating information on their synthesis, biological activity, and the methods for their study, this document serves as a valuable tool for those investigating insect chemical communication and its potential applications in pest management and the development of novel bioactive compounds.

Stereoselective Synthesis of (Z)- and (E)-3-Dodecen-1-ol

The ability to synthesize stereoisomerically pure compounds is paramount for accurately assessing their biological activity. Different synthetic strategies are employed to achieve high stereoselectivity for the (Z) and (E) isomers of 3-dodecen-1-ol.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the stereoselective reduction of an alkyne precursor. A widely used method involves the partial hydrogenation of 3-dodecyn-1-ol (B3191523) using a Lindlar catalyst.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 3-dodecyn-1-ol (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) is prepared in a reaction vessel.

-

Catalyst Addition: A catalytic amount of Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is added to the solution.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the uptake of one equivalent of hydrogen, preventing over-reduction to the saturated alcohol.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.

Synthesis of (E)-3-Dodecen-1-ol

The synthesis of the (E)-isomer requires a different approach to ensure the formation of the trans double bond. A common strategy is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. Stabilized ylides generally favor the formation of (E)-alkenes.

Experimental Protocol: Synthesis of (E)-3-Dodecen-1-ol via Wittig Reaction

-

Ylide Preparation: A phosphonium (B103445) salt, such as (2-hydroxyethyl)triphenylphosphonium bromide, is treated with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding phosphorus ylide.

-

Reaction with Aldehyde: The ylide solution is then reacted with a suitable aldehyde, in this case, nonanal (B32974) (C9H18O), at low temperature (e.g., -78 °C to 0 °C).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product, which contains the desired (E)-3-dodecen-1-ol and triphenylphosphine (B44618) oxide as a byproduct, is then purified by column chromatography.

Biological Significance: Pheromonal Activity in Termites

The most well-documented biological role of 3-dodecen-1-ol is as a trail-following pheromone in termites. The (Z)-isomer, in particular, has been identified as a major component of the trail pheromone in various species of the families Kalotermitidae and Macrotermitinae.[1] This chemical signal is deposited by foraging termites and serves to recruit nestmates to food sources, thus playing a vital role in the colony's organization and survival.

Quantitative Data on Biological Activity

While extensive research has focused on this compound, there is a significant lack of quantitative data directly comparing the biological activity of the (E)- and (Z)-isomers. The available data primarily concerns the threshold concentrations at which the (Z)-isomer elicits a behavioral response in termites.

| Stereoisomer | Termite Species | Bioassay | Activity Threshold | Reference |

| This compound | Odontotermes formosanus | Trail-Following | 1 fg/cm | [2] |

| This compound | Stylotermes species | Trail-Following | 10⁻⁴ ng/cm | [1] |

Experimental Protocols for Bioactivity Assessment

To determine the biological activity of 3-dodecen-1-ol stereoisomers, two primary experimental techniques are employed: electroantennography (EAG) and behavioral assays.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.

Experimental Protocol: Electroantennography (EAG) for Termite Pheromone Response

-

Insect Preparation: A termite worker is immobilized, and one of its antennae is excised or left intact.

-

Electrode Placement: Two microelectrodes filled with a saline solution are used. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the head or the base of the antenna.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., (Z)- or (E)-3-dodecen-1-ol) is injected into the airstream.

-

Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is a measure of the antenna's sensitivity to the stimulus. Responses to different isomers and concentrations are compared.

Trail-Following Assay

This behavioral assay directly assesses the ability of a compound to elicit trail-following behavior in termites.

Experimental Protocol: Termite Trail-Following Assay

-

Trail Preparation: A trail of a specific length and shape (e.g., a circle or a "Y" shape) is drawn on a substrate like filter paper using a solution of the test compound at a known concentration. A solvent-only trail serves as a control.

-

Termite Introduction: A single termite worker is placed at the beginning of the trail.

-

Behavioral Observation: The termite's behavior is observed and recorded. Key metrics include the distance the termite follows the trail, the time spent on the trail, and the termite's speed. In a Y-choice assay, the preference for one isomer over another can be determined.

-

Data Analysis: The data from multiple replicates are statistically analyzed to determine the significance of the observed trail-following behavior.

Signaling Pathways in Pheromone Reception

The detection of pheromones by insects is a complex process that begins with the binding of the pheromone molecule to receptors on the dendrites of olfactory sensory neurons (OSNs) located in the antennae. This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response.

While the specific signaling pathway for 3-dodecen-1-ol in termites has not been fully elucidated, the general mechanism of insect olfactory signaling provides a framework for understanding this process.

Diagram: Generalized Insect Olfactory Signaling Pathway

Caption: Generalized pathway of insect pheromone reception.

-

Binding and Transport: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillum and are bound by Odorant Binding Proteins (OBPs).

-

Receptor Activation: The OBP-pheromone complex transports the pheromone to the dendritic membrane of an OSN, where it interacts with a specific Olfactory Receptor (OR) complexed with a co-receptor (Orco).

-

Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the OSN membrane.

-

Neural Impulse: The depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Conclusion and Future Directions

The stereoisomers of 3-dodecen-1-ol, particularly the (Z)-isomer, are of significant interest due to their role as potent termite trail pheromones. This technical guide has provided a detailed overview of their synthesis, biological activity, and the experimental methods used for their study. The stereoselective synthesis of both (Z)- and (E)-isomers is crucial for a thorough investigation of their structure-activity relationships.

A significant gap in the current knowledge is the lack of comparative quantitative data on the biological activity of the (E)-isomer in termites. Future research should focus on the stereoselective synthesis of (E)-3-dodecen-1-ol and its evaluation in parallel with the (Z)-isomer using the detailed bioassay protocols outlined in this guide. Furthermore, the elucidation of the specific olfactory receptors and signaling pathways involved in the detection of 3-dodecen-1-ol in termites will provide a more complete understanding of this important aspect of insect chemical communication. Such knowledge can be instrumental in the development of novel and species-specific pest management strategies.

References

(Z)-3-Dodecen-1-ol: A Technical Guide to its Synthesis, Bioactivity, and Application in Pest Management

Foreword: This technical guide provides a comprehensive overview of (Z)-3-Dodecen-1-ol, a key chemical intermediate in the synthesis of the primary sex pheromone of the sweet potato weevil (Cylas formicarius). This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and agricultural pest management. It details the compound's chemical properties, synthesis protocols, its role in insect chemical communication, and practical applications in monitoring and controlling sweet potato weevil populations.

Compound Identification and Properties

This compound is a fatty alcohol that serves as a crucial precursor in the synthesis of the sweet potato weevil's sex pheromone. While not the primary attractant itself, its specific isomeric form is essential for the bioactivity of the final pheromone product.

| Property | Value | Reference |

| CAS Number | 32451-95-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₄O | [2] |

| Molecular Weight | 184.32 g/mol | |

| IUPAC Name | (Z)-dodec-3-en-1-ol | |

| Synonyms | cis-3-Dodecen-1-ol, (3Z)-3-Dodecen-1-ol |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of the sweet potato weevil sex pheromone, (Z)-3-dodecen-1-yl (E)-2-butenoate. Several synthetic routes have been established, with a common goal of achieving a high yield of the desired (Z)-isomer.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound, which can then be used to produce the final pheromone.

Materials:

-

Palladium-based catalyst (e.g., Pd₂(dba)₃)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Alkynation: The synthesis typically begins with the coupling of 3-butyn-1-ol and 1-bromooctane to form the C₁₂ carbon skeleton. This reaction is often carried out in the presence of a suitable base.

-

Stereoselective Reduction: The resulting alkyne is then stereoselectively reduced to the (Z)-alkene. A common method involves using a palladium-catalyzed reaction with a hydrogen source like KOH in DMF. This step is crucial for obtaining the correct isomer for pheromonal activity.

-

Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure this compound.

Experimental Protocol: Synthesis of (Z)-3-dodecen-1-yl (E)-2-butenoate

This protocol describes the conversion of this compound to the active sex pheromone.

Materials:

-

This compound

-

(E)-2-Butenoyl chloride (crotonyl chloride)

-

Anhydrous ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Esterification: this compound is reacted with (E)-2-butenoyl chloride in the presence of a base such as pyridine to form the ester. The reaction is typically carried out in an anhydrous solvent like ether.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The final product, (Z)-3-dodecen-1-yl (E)-2-butenoate, is purified by column chromatography.

Biological Activity and Signaling Pathway

The synthesized (Z)-3-dodecen-1-yl (E)-2-butenoate acts as a potent sex pheromone, attracting male sweet potato weevils. The perception of this pheromone occurs in specialized olfactory sensory neurons located in the insect's antennae.

Insect Olfactory Signaling Pathway

The binding of the pheromone to a specific odorant receptor (OR) on the dendritic membrane of a sensory neuron initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain, leading to a behavioral response. While the specific receptors for the sweet potato weevil pheromone are a subject of ongoing research, a general model for insect pheromone reception has been established.

Application in Pest Management: Field Trapping

The high specificity and potency of the sweet potato weevil sex pheromone make it an excellent tool for monitoring and mass trapping of male weevils, forming a key component of integrated pest management (IPM) programs.

Experimental Protocol: Field Trapping of Sweet Potato Weevils

This protocol details the methodology for a field-based mass trapping experiment to evaluate the efficacy of the synthetic pheromone.

Objective: To assess the effectiveness of pheromone-baited traps in reducing sweet potato weevil populations and subsequent crop damage.

Materials:

-

Pheromone traps (e.g., plastic bottle traps)

-

Septa loaded with a specific dose of (Z)-3-dodecen-1-yl (E)-2-butenoate (e.g., 10 µg, 100 µg)

-

Stakes or wires for trap deployment

-

Soapy water or other killing agent

-

Data collection sheets

Procedure:

-

Site Selection: Choose a sweet potato field with a history of weevil infestation for the treatment plot. A separate, untreated field at a distance of at least 1 km should be used as a control.

-

Trap Preparation: Assemble the traps and place a pheromone-loaded septum inside. Add soapy water to the bottom of the trap as a killing agent.

-

Trap Deployment: In the treatment plot, install traps in a grid pattern. A density of 10-25 traps per hectare is often recommended. The traps should be placed on stakes just above the plant canopy.

-

Data Collection:

-

Weekly, count and record the number of male weevils captured in each trap.

-

At the end of the growing season, harvest sweet potatoes from both the treated and control plots.

-

Assess crop damage by counting the number of feeding holes and tunnels per tuber.

-

Measure the yield of marketable tubers from both plots.

-

-

Data Analysis: Compare the average number of weevils captured per trap per week. Statistically analyze the difference in crop damage and marketable yield between the treated and control plots.

Quantitative Data on Trapping Efficacy

Field studies have demonstrated the effectiveness of pheromone traps in reducing sweet potato weevil populations and crop damage. The dosage of the pheromone in the lure is a critical factor influencing trap captures.

| Pheromone Dose (µg) | Mean Weevils Captured/Trap/Week (Range) | Reduction in Tuber Damage (%) | Reference |

| 10 | Significantly lower than 100 µg | - | |

| 100 | Significantly higher than 10 µg | 57 - 75 |

Note: The actual number of captured weevils can vary significantly based on environmental conditions and weevil population density.

Studies have also shown that pheromone traps can significantly reduce feeding damage, with treated fields showing less than one feeding hole per root compared to as many as 38 in untreated control fields.

Conclusion

This compound is a vital component in the chemical synthesis of the sweet potato weevil sex pheromone. The resulting pheromone is a powerful tool for the monitoring and control of this significant agricultural pest. The protocols and data presented in this guide provide a foundation for researchers and pest management professionals to effectively utilize this semiochemical in their work. Further research into the specific olfactory receptors and signaling pathways in the sweet potato weevil will undoubtedly lead to even more refined and effective pest control strategies.

References

Methodological & Application

Synthesis of High-Purity (Z)-3-Dodecen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity (Z)-3-Dodecen-1-ol, a key intermediate in the synthesis of various biologically active molecules, including insect pheromones.[1] The protocols outlined below describe two primary stereoselective methods: the partial hydrogenation of an alkyne precursor and the Wittig reaction. Additionally, detailed purification and characterization methods are provided to ensure the final product meets high-purity standards.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis and purification methods for easy comparison.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Alkyne Hydrogenation | 3-Dodecyn-1-ol (B3191523), H₂ | Lindlar Catalyst | 91.6% | >95% | High yield and stereoselectivity. | Requires handling of hydrogen gas and a specialized catalyst. |

| Wittig Reaction | Nonanal (B32974), (3-Hydroxypropyl)triphenylphosphonium (B8402154) bromide | Strong Base (e.g., n-BuLi) | 70-85% (typical for Z-selective Wittig) | >95% | High stereoselectivity for Z-isomer with unstabilized ylides. Avoids handling of metal hydrides. | Formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. |

Table 2: Purity Analysis of this compound Before and After Purification

| Purification Stage | Analytical Method | Purity (%) | Major Impurities |

| Crude Product (Post-reaction) | GC-MS | 85-95% | Triphenylphosphine oxide (Wittig), (E)-isomer, starting materials, over-reduced alkane (Hydrogenation) |

| After Flash Chromatography | GC-MS, ¹H NMR | >99% | Minimal to none detected. |

Experimental Protocols

Method 1: Synthesis via Partial Hydrogenation of 3-Dodecen-1-ol

This method involves the stereoselective reduction of an alkyne to a (Z)-alkene using a poisoned palladium catalyst, known as Lindlar's catalyst.

Step 1: Synthesis of 3-Dodecyn-1-ol (Precursor)

Reaction: 1-Decyne (B165119) + Ethylene (B1197577) Oxide → 3-Dodecyn-1-ol

Materials:

-

1-Decyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 1-decyne in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield 3-dodecyn-1-ol.

Step 2: Partial Hydrogenation to this compound

Reaction: 3-Dodecyn-1-ol + H₂ --(Lindlar Catalyst)--> this compound

Materials:

-

3-Dodecyn-1-ol (3.20 g, 17.5 mmol)

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead) (0.300 g)

-

Ethyl acetate (B1210297) (35 mL)

-

Hydrogen gas (H₂)

-

Celite

Procedure: [2]

-

To a solution of 3-dodecyn-1-ol in ethyl acetate, add the Lindlar catalyst.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at atmospheric pressure.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Once the theoretical amount of hydrogen has been taken up, stop the hydrogenation.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by evaporative distillation under reduced pressure to afford this compound as a colorless oil (Yield: 2.95 g, 91.6%).

Method 2: Synthesis via Wittig Reaction

This method constructs the (Z)-double bond through the reaction of an aldehyde with a non-stabilized phosphorus ylide.

Step 1: Preparation of (3-Hydroxypropyl)triphenylphosphonium bromide

Reaction: Triphenylphosphine + 3-Bromopropanol → (3-Hydroxypropyl)triphenylphosphonium bromide

Materials:

-

Triphenylphosphine

-

3-Bromopropanol

-

Toluene (B28343) or Dichloromethane

Procedure: [2]

-

Dissolve triphenylphosphine and 3-bromopropanol in toluene in a round-bottom flask.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-hydroxypropyl)triphenylphosphonium bromide.

Step 2: Wittig Reaction to form this compound

Reaction: (3-Hydroxypropyl)triphenylphosphonium bromide + n-BuLi → Ylide Ylide + Nonanal → this compound + Triphenylphosphine oxide

Materials:

-

(3-Hydroxypropyl)triphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Nonanal

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to -78 °C.

-

Slowly add n-butyllithium dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of nonanal in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify by flash column chromatography.

Purification Protocol: Flash Column Chromatography

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

-

Compressed air or pump for pressure

Procedure:

-

Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate (e.g., 95:5 to 90:10) typically provides good separation. The desired product should have an Rf value of approximately 0.2-0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Visualization of Workflows

Caption: Workflow for the synthesis of this compound via alkyne hydrogenation.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (184.32 g/mol ).[3]

-

¹H NMR (CDCl₃):

-

δ 5.45-5.30 (m, 2H, -CH=CH-)

-

δ 3.65 (t, 2H, -CH₂OH)

-

δ 2.30 (q, 2H, =CH-CH₂-)

-

δ 2.05 (q, 2H, -CH₂-CH=)

-

δ 1.40-1.20 (m, 10H, -(CH₂)₅-)

-

δ 0.88 (t, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ 131.5 (-CH=)

-

δ 125.0 (=CH-)

-

δ 62.5 (-CH₂OH)

-

δ 32.5, 31.8, 29.5, 29.2, 27.2, 22.7, 14.1 (Aliphatic carbons)

-

The successful synthesis and purification of high-purity this compound are crucial for its application in the development of pharmaceuticals and fine chemicals. The methods described provide reliable and reproducible pathways to obtain this valuable intermediate.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-3-Dodecen-1-ol

Application Notes: GC-MS Analysis of (Z)-3-Dodecen-1-ol

Introduction

This compound is a long-chain unsaturated fatty alcohol that functions as a crucial semiochemical, particularly as an insect pheromone. Accurate identification and quantification of this compound are vital in entomology, chemical ecology, and the development of pest management strategies. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. These application notes provide detailed protocols for the comprehensive analysis of this compound for researchers, scientists, and drug development professionals.

Quantitative Data Summary

This section summarizes the key physicochemical and spectral data for this compound, which are essential for its identification and quantification via GC-MS.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₄O | [1][2][3] |

| Molecular Weight | 184.32 g/mol | [1] |

| CAS Number | 32451-95-9 | [1][2][3] |

| Synonyms | cis-3-Dodecen-1-ol, (3Z)-3-Dodecen-1-ol | [1][2][3] |

Table 2: GC-MS Quantitative Data for this compound

| Parameter | Value | Notes and Conditions | Reference |

| Kovats Retention Index | |||

| Semi-standard non-polar column | 1457 | e.g., DB-5ms, HP-5ms | [1] |

| Standard polar column | 1989, 2015, 2048 | e.g., DB-WAX | [1] |

| Key Mass Fragments (m/z) | From Electron Ionization (EI) Mass Spectra | ||

| Primary Ions | 68 (Base Peak), 81, 67, 96, 69 | Relative abundances vary with instrumentation. | [1] |

| Other Significant Ions | 43, 44, 53 | These ions are also prominent in the fragmentation pattern. | [1] |

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols may serve as a starting point and should be optimized for specific instrumentation and sample matrices.

Protocol 2.1: Sample Preparation

The choice of sample preparation is critical and depends on the nature of the sample matrix.

Protocol 2.1.1: Standard Solution Preparation (for Calibration)

-